molecular formula C25H21ClFN5O3 B2990312 7-(4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021026-62-9

7-(4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2990312
CAS No.: 1021026-62-9
M. Wt: 493.92
InChI Key: BDUGPHJPUDFSEM-UHFFFAOYSA-N
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Description

7-(4-(2-Chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a sophisticated synthetic organic compound with a molecular formula of C25H22ClFN4O3 and a molecular weight of 480.92 g/mol. This complex molecule is built upon a 5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one core structure , a privileged scaffold in medicinal chemistry known for its potential in drug discovery research . The core is functionalized at the 7-position with a 4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl moiety, which can significantly influence the compound's physicochemical properties and biological activity . The presence of the piperazine carbonyl group is a key structural feature that enhances the molecule's potential as a tool compound for biochemical screening . Researchers value this compound for exploring structure-activity relationships (SAR), particularly in studies targeting enzyme inhibition and signal transduction pathways. The specific arrangement of the 2-chloro-6-fluorobenzoyl subgroup attached to the piperazine may contribute to targeted molecular interactions, making it a candidate for hit-to-lead optimization programs . This product is provided for laboratory research applications only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

7-[4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN5O3/c1-29-14-17(22-18(15-29)24(34)32(28-22)16-6-3-2-4-7-16)23(33)30-10-12-31(13-11-30)25(35)21-19(26)8-5-9-20(21)27/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDUGPHJPUDFSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=C(C=CC=C5Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(4-(2-chloro-6-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that belongs to a class of compounds known for their potential therapeutic applications. Its structure incorporates various pharmacophoric elements, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of similar structures exhibit significant anticancer activities. For instance, compounds containing the pyrazolo[4,3-c]pyridine framework have been explored for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study:
A study published in 2019 identified a novel anticancer compound through screening a drug library on multicellular spheroids, suggesting that compounds with similar structural motifs could exhibit potent anticancer effects due to their ability to penetrate multicellular environments effectively .

Antibacterial Activity

The antibacterial properties of fluorobenzoyl derivatives have been extensively researched. Compounds with fluorinated aromatic groups have shown enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups such as chlorine and fluorine is believed to enhance binding affinity to bacterial targets.

Table 1: Antibacterial Activity of Fluorobenzoyl Derivatives

CompoundMIC (µg/mL)Target Bacteria
15a7.82S. aureus
15b15.63Bacillus cereus
16b31.25Micrococcus luteus

This data indicates that modifications in the structure significantly affect the minimum inhibitory concentrations (MICs), which are critical for determining the efficacy of antibacterial agents .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : Compounds with hydrophobic characteristics can integrate into bacterial membranes, disrupting their integrity and leading to cell death.
  • Modulation of Signaling Pathways : In cancer cells, these compounds may interfere with pathways like PI3K/Akt or MAPK, which are crucial for cell growth and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of such compounds. The presence and position of substituents on the aromatic rings significantly influence their pharmacological properties:

  • Electron-Withdrawing Groups : Enhance antibacterial potency by increasing positive charge character and improving binding affinity.
  • Steric Effects : The bulkiness of substituents can affect the compound's ability to fit into enzyme active sites or bacterial binding pockets.

Table 2: Structure-Activity Relationship Insights

Substituent PositionEffect on Activity
OrthoIncreased activity with electron acceptors
MetaVariable; often increases potency with CF3 group
ParaGenerally decreases activity unless specific substitutions are present

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to derivatives with variations in the piperazine substituent, pyrazole/pyridine substitutions, and core modifications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Compound Name / ID Molecular Formula Substituents (R1, R2, R3) Molecular Weight Key Features
Target Compound Not provided R1: 2-chloro-6-fluorobenzoyl; R2: methyl; R3: phenyl Not provided Chloro/fluoro substitution on benzoyl; compact methyl group at R2.
5-Methyl-2-phenyl-7-(4-(2-(m-tolyl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one C27H27N5O3 R1: m-tolyl acetyl; R2: methyl; R3: phenyl 469.5 Bulky m-tolyl group may reduce metabolic stability; higher lipophilicity.
7-(4-(Cyclopropanecarbonyl)piperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-... C26H29N5O4 R1: cyclopropanecarbonyl; R2: THF-methyl; R3: phenyl 475.5 Cyclopropane enhances rigidity; THF-methyl improves solubility.
5-Ethyl-7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one C25H24FN5O2 R1: 2-fluorophenyl; R2: ethyl; R3: phenyl 445.5 Ethyl group increases lipophilicity; single fluorine substitution.

Key Findings

Synthetic Approaches :

  • Multi-component reactions (e.g., one-pot syntheses in ) are common for pyrazolo-pyridines. The target compound’s synthesis likely involves similar steps, such as condensation of a pyrazole precursor with a functionalized piperazine .
  • Ionic liquids (e.g., [bmim][BF4] in ) are used to enhance reaction efficiency, suggesting eco-friendly routes for scaling up production .

Biological Relevance: Pyridazinone derivatives () exhibit pesticidal and pharmacological activities, implying that the target compound’s pyrazole-pyridine core could be tailored for similar applications .

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